4-Fluorobenzaldehyde

Descripción

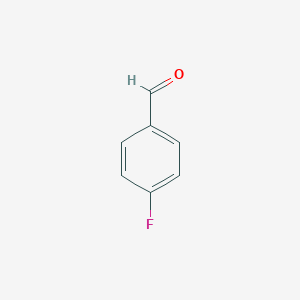

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038756 | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-57-4 | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8681893GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Halogen-Exchange Reactions for 4-Fluorobenzaldehyde Synthesiswikipedia.orgbenchchem.comresearchgate.net

Halogen-exchange fluorination has emerged as a prominent method for producing this compound, primarily involving the substitution of a chlorine atom in 4-chlorobenzaldehyde (B46862) with fluorine. a-star.edu.sgwikipedia.org This approach is often more cost-effective and scalable for industrial production compared to other synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) Pathwayswikipedia.orgbenchchem.comgoogleapis.com

The synthesis of this compound via halogen-exchange predominantly follows a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, a fluoride (B91410) ion attacks the electron-deficient aromatic ring of 4-chlorobenzaldehyde, leading to the displacement of the chloride ion. The presence of the electron-withdrawing aldehyde group is crucial as it activates the aromatic ring towards nucleophilic attack. googleapis.com

Potassium fluoride (KF) is a commonly used and cost-effective fluorinating agent in Halex reactions. However, its high lattice energy and low solubility in organic solvents present significant challenges. researchgate.net To overcome these limitations, various strategies have been developed to enhance the reactivity of KF. One of the most effective methods is the use of spray-dried potassium fluoride. researchgate.netgoogle.com Spray-drying produces a fine, amorphous form of KF with a larger surface area, making it less hygroscopic and significantly more reactive than calcine-dried KF. researchgate.net This enhanced reactivity allows for efficient fluorination of activated halogenated aromatic compounds. researchgate.net

To further improve the efficacy of Halex reactions, phase-transfer catalysts (PTCs) and high-boiling point polar aprotic solvents are often employed. a-star.edu.sg

Catalysts: Quaternary ammonium (B1175870) salts (e.g., benzyltriphenylphosphonium (B107652) bromide, cetyltrimethylammonium chloride) and phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) are effective PTCs. These catalysts facilitate the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs. Crown ethers and polyethylene (B3416737) glycols have also been utilized to complex with the potassium ion, thereby increasing the nucleophilicity of the fluoride anion. researchgate.netresearchgate.net

Solvents: High-boiling polar aprotic solvents such as sulfolane, dimethylformamide (DMF), and ortho-nitrotoluene are commonly used to solubilize the reactants and stabilize the charged intermediates like the Meisenheimer complex. Diphenyl sulfone has also been shown to be an efficient solvent, leading to high product yields. a-star.edu.sg The choice of solvent can significantly influence reaction efficiency and selectivity.

Table 1: Catalysts and Solvents in SNAr Reactions for this compound Synthesis

| Catalyst Type | Example Catalyst | Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|

| Quaternary Phosphonium Salt | Tetraphenylphosphonium Bromide | Sulfolane, Diphenyl Solvents | 210 | a-star.edu.sg |

| Quaternary Ammonium Salt | Benzyltriphenylphosphonium Bromide | Dimethylformamide (DMF) | 190-250 | |

| Crown Ether | 18-crown-6 | Acetonitrile (B52724) | Not Specified | researchgate.net |

| Polyethylene Glycol | Polyethylene Glycol Dimethyl Ether | Aromatic Hydrocarbons | Not Specified | researchgate.net |

| Ionic Liquid | Not Specified | Ionic Liquids | Not Specified | |

| --- | Solvent-free | --- | 210 | a-star.edu.sg |

The selectivity and efficiency of the synthesis of this compound are highly dependent on the reaction conditions.

Temperature: Halex reactions for this compound synthesis are typically conducted at elevated temperatures, often ranging from 150°C to 300°C, with a preferred range of 200°C to 250°C. googleapis.comgoogle.com Higher temperatures generally lead to faster reaction rates. google.com

Pressure: While not always the primary focus, controlling the pressure can be important, especially in industrial-scale production, to maintain the solvent in the liquid phase and manage any gaseous byproducts.

Solvent-Free Conditions: To enhance the "green" credentials of the process, solvent-free conditions have been explored. a-star.edu.sga-star.edu.sg These reactions, often utilizing a phase-transfer catalyst, can achieve high yields (up to 90%) and selectivity (up to 98%) for this compound, minimizing waste and simplifying product purification. a-star.edu.sga-star.edu.sg

Table 2: Influence of Reaction Conditions on this compound Synthesis

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Temperature | 210°C | High yield (90%) and selectivity (98%) achieved with Ph4PBr catalyst under solvent-free conditions. | a-star.edu.sga-star.edu.sg |

| Temperature | 230°C | High yield (68%) of 2-fluorobenzaldehyde (B47322) from 2-chlorobenzaldehyde. | googleapis.com |

| Solvent | Diphenyl Sulfone | ~90% product yield with 5 mol% catalyst loading at 210°C. | a-star.edu.sg |

| Solvent | Solvent-Free | 90% yield and 98% selectivity. | a-star.edu.sg |

| Catalyst Loading | 5 mol% Ph4PBr in Ph2SO2 | ~90% product yield. | a-star.edu.sg |

| Catalyst Loading | 10 mol% Ph4PBr in Ph2CO | 78.3% product yield. | a-star.edu.sg |

Catalysts and Solvents in SNAr Reactions (e.g., quaternary ammonium salts, phosphonium salts, ionic liquids, sulfolane, ortho-nitrotoluene)

Comparative Analysis with Traditional Diazotization Methodsgoogle.com

The traditional method for synthesizing fluoroaromatic compounds is the Balz-Schiemann reaction, which involves the diazotization of anilines followed by thermal decomposition of the resulting diazonium fluoroborates. a-star.edu.sg While effective, this method suffers from several drawbacks, particularly from an industrial and environmental perspective. researchgate.net

The diazotization process typically requires strong acidic conditions and low temperatures to manage the instability of the diazonium intermediates. a-star.edu.sg Furthermore, the reaction generates a significant amount of hazardous waste. a-star.edu.sg In contrast, the halogen-exchange method, particularly when optimized with spray-dried KF and phase-transfer catalysts under solvent-free or high-boiling solvent conditions, presents a much "greener" alternative. a-star.edu.sg It avoids the use of highly toxic and unstable reagents and reduces waste generation, making it a more sustainable and economically viable process for the large-scale production of this compound. a-star.edu.sga-star.edu.sg

Catalytic Oxidation Routes from 4-Fluorotoluene (B1294773)

The catalytic oxidation of 4-fluorotoluene to this compound represents a significant area of investigation, aiming for greener and more efficient production processes. google.com This approach encompasses direct chemical oxidation, electrochemical methods, and oxidation using molecular oxygen, each employing specific catalyst systems to achieve high selectivity and yield. google.com

Direct Chemical Oxidation

Direct chemical oxidation methods offer a pathway to synthesize this compound from 4-fluorotoluene. One notable method involves the use of manganese trioxide (Mn₂O₃) in a sulfuric acid medium. google.com This process realizes the oxidation of 4-fluorotoluene and includes a mechanism for recycling the solid oxidant, thereby minimizing waste. google.com The by-product, manganese sulfate (B86663), can be converted to manganese carbonate and then back to Mn₂O₃ through burning. google.com

Another approach utilizes hydrogen peroxide as the oxidant. In a described procedure, 4-fluorotoluene is reacted with hydrogen peroxide in the presence of a benzoyl peroxide (BPO) initiator and bromine. zhishangchemical.com The reaction is typically heated to 90-95°C, and after a reaction time of 2 hours, a yield of 81% of this compound can be achieved. zhishangchemical.com

Electrochemical Oxidation

Electrochemical oxidation presents an alternative, environmentally conscious route for the synthesis of this compound from 4-fluorotoluene. google.com This method avoids the need for traditional oxidizing agents. The electrochemical oxidation of toluene (B28343) derivatives has been studied in various organic mediums, such as acetonitrile, often leading to the formation of a polymeric film on the electrode surface. researchgate.net The presence of water can influence the reaction, sometimes facilitating the oxidation process. researchgate.net The kinetics of the electrochemical oxidation of similar compounds like p-xylene (B151628) in methanol (B129727) have been investigated, revealing a stepwise reaction process. ajol.info While specific studies on the electrochemical oxidation of 4-fluorotoluene are part of the broader research into toluene derivative oxidation, detailed mechanistic pathways for 4-fluorotoluene specifically are still an area of active investigation. google.comajol.infomdpi.com

Dioxygen Oxidation

The use of molecular oxygen (dioxygen) as the primary oxidant is a highly attractive "green" method for the synthesis of this compound. google.com Research has explored the direct oxidation of substituted toluenes using air in the presence of catalyst systems. For instance, the air oxidation of p-chlorotoluene to p-chlorobenzaldehyde has been studied using a Co/Mn/Br mixture as a catalyst in an acetic acid solvent. google.com While this specific example does not involve 4-fluorotoluene, it demonstrates the principle of using dioxygen for the selective oxidation of a methyl group on a substituted benzene (B151609) ring.

A novel biocatalytic approach utilizes the enzyme laccase for the selective oxidation of 4-fluorotoluene. researchgate.nettandfonline.com This method operates at room temperature and pressure without the need for mediator molecules, achieving high yields of over 90% within 1-2 hours. researchgate.nettandfonline.com This enzymatic conversion represents a significant advancement in green chemistry for the production of aromatic aldehydes. researchgate.nettandfonline.com

Catalyst Systems for Selective Oxidation

The choice of catalyst is paramount in achieving high selectivity for this compound while minimizing the formation of by-products. Various catalyst systems have been investigated for the oxidation of 4-fluorotoluene.

For liquid-phase oxidation, a combination of a manganese, cobalt, or iron compound as the catalyst and a bromide as a promoter in an acetic acid or acetonitrile solvent has been patented. google.com Specific examples include manganese acetate, cobaltous acetate, and iron acetate. google.com

Table 1: Catalyst Systems for the Selective Oxidation of 4-Fluorotoluene

| Catalyst System | Oxidant | Phase | Key Findings |

|---|---|---|---|

| Mn, Co, or Fe compounds with bromide promoter | Oxygen (air) | Liquid | Effective for selective oxidation. google.com |

| Vanadia-Titania (V₂O₅/TiO₂) | Oxygen | Vapor | Activity increases with vanadia loading, selectivity decreases. iitm.ac.in |

| 8%Cr₂O₃/HMS, 7%Fe₂O₃/HZSM-5, 13%V-MCM-41 | Hydrogen Peroxide | Liquid | Patented systems for oxidation. google.com |

| Laccase (from Fomes durissimus) | Oxygen | Aqueous | High yield (>90%) at room temperature without mediators. researchgate.nettandfonline.com |

Control of Oxidation Degree and Byproduct Reduction

A significant challenge in the oxidation of 4-fluorotoluene is controlling the extent of oxidation to favor the formation of the aldehyde over the corresponding alcohol (4-fluorobenzyl alcohol) and carboxylic acid (4-fluorobenzoic acid). google.com The electron-withdrawing nature of the fluorine atom can make the aldehyde group susceptible to further oxidation. iitm.ac.in

Careful control of reaction parameters is crucial. In catalytic oxidation processes, the choice of catalyst, reaction temperature, pressure, and reaction time are key levers to maximize the yield of this compound. google.com For instance, in the vapor-phase oxidation over vanadia-titania catalysts, the selectivity for the aldehyde is influenced by the vanadia content and reaction temperature. iitm.ac.in

Chlorination and Hydrolysis Processes

A well-established industrial method for producing this compound involves the chlorination of 4-fluorotoluene followed by hydrolysis. guidechem.comgoogle.com This two-step process offers a reliable route with good yields.

In the first step, 4-fluorotoluene is reacted with chlorine gas to produce 4-fluorobenzal chloride. guidechem.comgoogle.com The progress of this chlorination reaction is typically monitored using gas chromatography (GC) to control the distribution of chlorinated products, aiming to minimize the formation of under-chlorinated (monochloro) and over-chlorinated (trichloro) species. guidechem.com

The subsequent hydrolysis of 4-fluorobenzal chloride is carried out in the presence of a catalyst. A composite catalyst system of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) has been shown to be effective. google.com The hydrolysis is initiated by the addition of a small amount of water and is typically conducted at elevated temperatures, for example, refluxing at 130°C. zhishangchemical.com The gradual addition of water drives the reaction to completion. guidechem.com After hydrolysis, the reaction mixture is neutralized, and the product is extracted with an organic solvent and purified by distillation, with reported yields exceeding 77%. google.com This method is noted for its mild reaction conditions and suitability for industrial-scale production. google.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound, aiming to reduce the environmental impact of its production. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Conditions

Solvent-free synthesis offers a significant green advantage by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to recycle. A notable method for producing this compound is the direct halogen-exchange (Halex) fluorination of 4-chlorobenzaldehyde. a-star.edu.sgresearchgate.neta-star.edu.sg This reaction can be efficiently carried out under solvent-free conditions using a phase transfer catalyst like tetraphenylphosphonium bromide. a-star.edu.sgresearchgate.neta-star.edu.sg

In this process, spray-dried potassium fluoride (KF) serves as the fluorinating agent. researchgate.neta-star.edu.sg The reaction has demonstrated high yields, reaching up to 90% with a selectivity of 98% for this compound. a-star.edu.sgresearchgate.neta-star.edu.sg Another approach involves the condensation of thiocarbonohydrazide with this compound under solvent-free microwave irradiation, which proceeds rapidly and gives high yields of the corresponding Schiff base derivative. ijrbat.in

Table 1: Performance of Solvent-Free Synthesis of this compound

| Catalyst | Fluorinating Agent | Yield | Selectivity | Reference |

| Tetraphenyl phosphonium bromide | Potassium Fluoride (KF) | 70-80% | High | a-star.edu.sg |

| Tetraphenyl phosphonium bromide | Spray-dried KF | 90% | 98% | researchgate.neta-star.edu.sg |

| None (Microwave-assisted) | N/A | 75% | High | ijrbat.in |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

The synthesis of Schiff base derivatives of this compound has been successfully achieved using microwave irradiation. ijrbat.in For instance, the condensation reaction of this compound with thiocarbonohydrazide under microwave irradiation without a catalyst and in solvent-free conditions proceeds to completion in just a few minutes, affording the product in 75% yield. ijrbat.in This method is significantly faster than traditional approaches. ijrbat.in

Another example is the Claisen-Schmidt condensation of this compound with acetone (B3395972). d-nb.infonih.gov This reaction, when carried out under microwave irradiation, selectively produces (E)-4-(4-fluorophenyl)but-3-en-2-one in good yields (80%) and very short reaction times, avoiding the formation of self-condensation by-products. d-nb.infonih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

| Schiff base synthesis | Microwave-assisted, solvent-free | ~5 minutes | 75% | ijrbat.in |

| Claisen-Schmidt condensation | Microwave-assisted | < 5 minutes | 80% | d-nb.infonih.gov |

Aqueous Fluorination Techniques

The use of water as a solvent in chemical reactions is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. While fluorination reactions have traditionally been conducted under anhydrous conditions, recent research has demonstrated the feasibility of using aqueous media. researchgate.net

Nucleophilic fluorination can be performed using aqueous solutions of fluoride salts. researchgate.net For example, a sulfonium (B1226848) borane (B79455) has been shown to react with fluoride anions in a mixture of methanol and water to form a stable fluoroborate, which can then act as a nucleophilic fluorinating agent in an organic solvent. researchgate.net This method provides a way to utilize wet fluoride sources for fluorination reactions. researchgate.net Furthermore, nucleophilic fluorination of various substrates has been studied under liquid-liquid two-phase conditions using a saturated aqueous solution of potassium bifluoride. researchgate.net

Catalyst and Solvent Recycling Strategies

In the context of hydrogenation reactions, an iron(II) hydride pincer complex has been used as a catalyst in a supported ionic liquid phase (SILP) system for the hydrogenation of this compound. researchgate.net This approach allows for the recycling of the catalyst. researchgate.net

Deuteration Techniques for Labeled this compound

Deuterium-labeled compounds, such as this compound-d4, are valuable tools in various scientific fields, including metabolic studies, mechanistic investigations, and as internal standards in analytical chemistry. chemsrc.com The incorporation of deuterium (B1214612) can alter the pharmacokinetic profile of a drug by affecting its metabolic pathways. chemsrc.com

In Situ Deuterium Incorporation

In situ deuterium incorporation involves introducing deuterium into the molecule during the synthesis process itself. This can be achieved by using deuterated reagents or solvents. smolecule.com For example, in the halogen-exchange reaction to produce this compound, deuterium can be incorporated by using deuterated solvents like DMF-d7 or by introducing deuterium oxide (D₂O). Under certain conditions, the hydrogen atoms on the benzene ring can undergo isotopic exchange.

Another method involves the formyl-selective deuteration of aldehydes using D₂O through a synergistic approach involving organic and photoredox catalysis. rsc.org This method has been used to synthesize this compound-formyl-d1 with high deuterium incorporation (96%). rsc.org

Post-Synthetic Deuterium Labeling

Post-synthetic deuterium labeling of this compound involves the replacement of hydrogen atoms with deuterium atoms on a pre-existing molecule. This technique is of significant interest for various applications, including mechanistic studies, metabolic pathway analysis, and enhancing the pharmacokinetic profiles of derivative compounds. chemsrc.com The primary focus of these methodologies is to achieve high levels of deuterium incorporation at specific molecular positions, often targeting either the aromatic ring or the aldehyde functional group.

Methodologies for the deuteration of aromatic aldehydes can be broadly categorized, with many modern techniques leveraging catalytic systems to ensure high efficiency and selectivity under mild conditions. researchgate.netnih.gov The choice of method often depends on the desired labeling pattern and the required isotopic purity.

Catalytic Hydrogen-Deuterium Exchange Reactions

A prominent strategy for deuterium labeling is the catalytic hydrogen-deuterium (H-D) exchange. These reactions often utilize inexpensive and readily available deuterium sources like deuterium oxide (D₂O). rsc.org

Iridium-Catalyzed Labeling: Research has demonstrated the efficacy of iridium-based catalysts for the formyl-selective deuterium labeling of aromatic aldehydes. nih.gov These methods are notable for operating under mild conditions and are designed to selectively activate the formyl C-H bond over the C-H bonds of the aromatic ring. researchgate.netnih.gov Computational studies indicate that this selectivity is achieved through kinetic product control, which outcompetes potential side reactions like aromatic labeling and decarbonylation. researchgate.net This approach is particularly valuable for the late-stage modification of complex molecules. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: N-heterocyclic carbenes have been effectively used to catalyze the mono-deuteration of the formyl group on aromatic aldehydes. researchgate.netbeilstein-journals.org

Photoredox Catalysis: A synergistic approach combining a tetra-n-butylammonium decatungstate (TBADT) hydrogen atom transfer photocatalyst with a thiol catalyst under light irradiation (390 nm) enables efficient H-D exchange using D₂O as the deuterium source. researchgate.netrsc.org This method demonstrates broad substrate scope and high functional group tolerance. rsc.org

Acid-Catalyzed Deuterium Exchange

Direct treatment with deuterated reagents represents another viable, albeit sometimes less selective, pathway.

Strong Acid Treatment: Treating this compound with a strong deuterated acid, such as deuterium sulfate (D₂SO₄), at elevated temperatures can achieve high levels of deuteration (>98%) on the aromatic ring, yielding this compound-2,3,5,6-d₄. However, this method requires stringent control of reaction conditions to prevent the occurrence of side reactions. The general mechanism for acid-catalyzed exchange involves the formation of an enol intermediate, where the rate-determining step is the removal of an α-hydrogen (or in this context, an aromatic proton). libretexts.org

The following table summarizes key research findings in the post-synthetic deuterium labeling of aromatic aldehydes, including this compound.

| Methodology | Catalyst/Reagent | Deuterium Source | Labeling Position | Key Research Findings | Citation |

|---|---|---|---|---|---|

| Iridium Catalysis | Iridium-based complex | D₂O or D₂ gas | Formyl-selective | Achieves direct, selective labeling under mild conditions; avoids aromatic C-H activation through kinetic control. | researchgate.netnih.govacs.org |

| Synergistic Photoredox and Thiol Catalysis | TBADT and Thiol | D₂O | Formyl-selective | Highly efficient and scalable reaction with excellent deuterium incorporation and broad functional group tolerance. | researchgate.netrsc.org |

| Strong Acid Treatment | Deuterium Sulfate (D₂SO₄) | D₂SO₄ | Aromatic Ring | Can achieve >98% deuteration to form this compound-2,3,5,6-d₄; requires stringent temperature control. | |

| N-Heterocyclic Carbene (NHC) Catalysis | N-Heterocyclic Carbene | Not specified | Formyl-selective | Effectively catalyzes the mono-deuteration of aromatic aldehydes. | researchgate.netbeilstein-journals.org |

Advanced Chemical Reactivity and Transformational Chemistry

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde functional group in 4-fluorobenzaldehyde is highly susceptible to nucleophilic attack, leading to a variety of addition products. These reactions are fundamental to its application in organic synthesis.

Condensation reactions involving this compound are a cornerstone of its synthetic utility, enabling the formation of larger, more complex molecular architectures.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wikipedia.org These compounds, characterized by the azomethine group (-C=N-), are synthesized by reacting this compound with various primary amines, often in an alcohol solvent. icm.edu.plmdpi.com The reaction proceeds via nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. praxilabs.com

Schiff bases derived from this compound and their metal complexes have garnered significant interest due to their biological activities. tandfonline.com For instance, Schiff bases synthesized from this compound and substituted triazoles, as well as their Co(II), Ni(II), Cu(II), and Zn(II) complexes, have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. tandfonline.com The metal complexes, in particular, often exhibit enhanced antimicrobial activity compared to the free ligands. tandfonline.com Similarly, a Schiff base ligand synthesized from this compound and a benzimidazole (B57391) derivative, along with its metal complexes, has been investigated for its antimicrobial and UV-protective properties when applied to cotton fabrics. mdpi.com

Table 1: Examples of Antimicrobial Activity of this compound Derived Schiff Bases

| Schiff Base/Complex | Bacterial Strains Tested | Observed Activity |

| Co(II), Ni(II), Cu(II), and Zn(II) complexes of Schiff bases from this compound and triazoles | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Salmonella typhi, Pseudomonas aeruginosa | Potent antibacterial activity, often exceeding that of the free ligands. tandfonline.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine and its metal complexes | Not specified in provided search results | Investigated for antimicrobial properties on cotton fabric. mdpi.com |

| Fluorinated aldimine-type Schiff bases | Various Gram-positive and Gram-negative bacteria | A range of antibacterial activities, with some compounds showing potency comparable to standard drugs like kanamycin. nih.gov |

This table is generated based on the provided search results and is not exhaustive.

This compound is a suitable substrate for aldol (B89426) condensation reactions. A classic example is the Claisen-Schmidt condensation, a type of crossed-aldol reaction, where this compound reacts with a ketone, such as acetone (B3395972), in the presence of a base like sodium hydroxide. praxilabs.commagritek.com The reaction proceeds by the deprotonation of the ketone at its α-position to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound, leading to a β-hydroxy ketone intermediate, which readily dehydrates to yield an α,β-unsaturated carbonyl compound. praxilabs.commagritek.com Specifically, the reaction with acetone can produce 4-(4-fluorophenyl)-3-buten-2-one (B8815834) and subsequently 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one. magritek.com

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. cardiff.ac.uk this compound undergoes this reaction with nitroalkanes like nitroethane and nitromethane (B149229). polimi.it For example, reacting this compound with nitroethane in the presence of a base yields 4-fluorophenyl-2-nitropropene, an intermediate in the synthesis of other compounds. Similarly, its reaction with nitromethane can lead to the formation of 1,3-dinitropropane (B1595356) derivatives through a tandem Henry reaction followed by a Michael addition. polimi.it The reaction is typically promoted by a base in an organic solvent. cardiff.ac.uk

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org this compound readily participates in this reaction with compounds containing active methylene (B1212753) groups, such as β-ketonitriles or malononitrile. mdpi.comresearchgate.net The reaction is often catalyzed by a weak base, like piperidine. beilstein-journals.org

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes elimination of a water molecule to form a new carbon-carbon double bond, yielding an α,β-unsaturated product. wikipedia.org A proposed mechanism for a three-component reaction involving this compound, β-ketonitriles, and secondary cyclic amines includes an initial Knoevenagel condensation. mdpi.comresearchgate.net

Reductive alkylation (or reductive amination) is a powerful method for forming C-N bonds. This process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This compound is a versatile substrate for reductive alkylation. For instance, the reductive amination of this compound with ammonia (B1221849) in the presence of a manganese catalyst and hydrogen gas can produce N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanimine. rsc.org Another example involves the reductive alkylation of 4-fluorophenylacetone (which can be synthesized from this compound) with N-methyl-propynylamine in the presence of sodium cyanoborohydride. nih.gov Furthermore, [18F]-labelled this compound can be used in reductive amination reactions with compounds like norbenzyldexetimide and sodium cyanoborohydride to synthesize radiotracers for positron emission tomography (PET). researchgate.net

Condensation Reactions

Henry Reaction

Oxidation Reactions

The aldehyde group of this compound is susceptible to oxidation, leading to the formation of valuable chemical intermediates.

This compound can be readily oxidized to form 4-Fluorobenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employing strong oxidizing agents. The reaction proceeds by converting the aldehyde functional group into a carboxylic acid. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For instance, treating this compound with an aqueous solution of potassium permanganate under heat effectively yields 4-Fluorobenzoic acid. This oxidation is also crucial in radiochemistry, where 4-[¹⁸F]Fluorobenzaldehyde is oxidized to 4-[¹⁸F]Fluorobenzoic acid, a key precursor for synthesizing radiolabeling agents like [¹⁸F]SFB (N-succinimidyl 4-[¹⁸F]fluorobenzoate). nih.govnih.gov

Table 1: Oxidation of this compound to 4-Fluorobenzoic Acid

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 4-Fluorobenzoic Acid |

| Chromium Trioxide (CrO₃) | Sulfuric Acid (H₂SO₄), reflux | 4-Fluorobenzoic Acid |

| Sodium Chlorite (NaClO₂) | Acetone/Water, H₂O₂, NaH₂PO₄ | 4-Fluorobenzoic Acid |

This table summarizes common reagents and conditions for the oxidation reaction.

The Baeyer-Villiger oxidation provides a sophisticated pathway to convert aromatic aldehydes into phenols via an ester intermediate. thieme-connect.comjove.com In this reaction, a peroxyacid oxidizes the aldehyde to a carboxylic acid, which then undergoes rearrangement. pressbooks.pub The key step involves the migration of a group from the carbonyl carbon to an adjacent oxygen atom, proceeding through a Criegee intermediate. rsc.orglibretexts.org For aldehydes, the hydrogen atom has the highest migratory aptitude, leading to the formation of a carboxylic acid. pressbooks.pub

In the context of this compound derivatives, this reaction is used to produce substituted phenols. For example, 4-aryloxybenzaldehydes, synthesized from this compound, are oxidized with reagents like 3-chloroperoxybenzoic acid (mCPBA) to yield 4-formyloxyphenyl ethers. thieme-connect.com These intermediates are then hydrolyzed to the corresponding 4-aryloxyphenols. thieme-connect.com This methodology has been specifically applied in the synthesis of [¹⁸F]Fluorophenols from non-activated [¹⁸F]Fluorobenzaldehydes. snmjournals.org Studies have optimized this conversion using oxidants such as Oxone® in 2,2,2-trifluoroethanol, which proved more efficient than mCPBA or peracetic acid for producing [¹⁸F]fluorophenols from their corresponding aldehydes. snmjournals.org

Formation of 4-Fluorobenzoic Acid

Nucleophilic Aromatic Substitution on the Fluorinated Ring

The fluorine atom on the benzene (B151609) ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr).

This compound is an effective substrate in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step. tcichemicals.com A notable example is the three-component condensation involving β-ketonitriles, this compound, and a secondary cyclic amine (such as pyrrolidine (B122466) or morpholine). mdpi.comresearchgate.net Research suggests a reaction mechanism that begins with a Knoevenagel condensation between the β-ketonitrile and this compound. mdpi.com This is followed by a nucleophilic aromatic substitution, where the amine displaces the fluorine atom on the activated Knoevenagel adduct. mdpi.com The Knoevenagel product is more reactive toward SₙAr than this compound itself because the resulting α-arylidene-β-ketonitrile structure possesses a stronger electron-withdrawing character, further activating the ring for nucleophilic attack. mdpi.com This cascade process efficiently forms a new carbon-nitrogen bond and a carbon-carbon double bond. mdpi.com

Table 2: Three-Component Knoevenagel–SₙAr Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Steps | Product Type |

| β-Ketonitrile | This compound | Secondary Cyclic Amine | 1. Knoevenagel Condensation2. Nucleophilic Aromatic Substitution (SₙAr) | 4-Aminobenzylidene derivative of β-ketonitrile |

This table outlines the components and sequence of a multi-component reaction involving this compound.

The reactivity of the fluorinated ring is significantly influenced by the electronic properties of the fluorine atom. Fluorine is the most electronegative element and exerts a powerful inductive electron-withdrawing effect (-I effect). vaia.comnih.gov This effect pulls electron density away from the benzene ring, deactivating it towards electrophilic aromatic substitution. vaia.com

However, this same electron-withdrawing property, combined with the deactivating effect of the para-aldehyde group, makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. core.ac.uk The fluorine atom activates the ring for Nucleophilic Aromatic Substitution (SₙAr) reactions. core.ac.ukmasterorganicchemistry.com The rate-determining step in SₙAr is the attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). mdpi.commasterorganicchemistry.com The strong inductive effect of fluorine stabilizes this anionic intermediate, thereby facilitating the reaction. core.ac.uk This explains why fluorine, despite forming a very strong carbon-fluorine bond, is an excellent leaving group in SₙAr reactions, as C-F bond cleavage occurs after the rate-limiting step. masterorganicchemistry.com While fluorine also has a positive mesomeric or resonance effect (+M) due to its lone pairs, the inductive effect is dominant in governing its SₙAr reactivity. csbsju.edustackexchange.com

Reactivity in Multi-component Condensations

Reductive Coupling Reactions

This compound can undergo reductive coupling reactions to form carbon-carbon bonds, most notably through pinacol (B44631) coupling to yield 1,2-diols. This reaction involves the coupling of two aldehyde molecules. beilstein-journals.org Photochemical methods, using either solar energy or artificial light sources, can initiate this transformation. beilstein-journals.org For example, the photoredox-catalyzed pinacol coupling of this compound has been achieved using catalysts like 10-phenyl-10H-phenothiazine (PTH) under LED irradiation, producing the corresponding 1,2-bis(4-fluorophenyl)ethane-1,2-diol. diva-portal.org Other studies have demonstrated similar couplings under visible-light irradiation, yielding a mixture of dl- and meso-diastereomers of the diol product. rsc.orgcore.ac.uk The reaction proceeds via the formation of a ketyl radical intermediate after excitation of the aldehyde. beilstein-journals.org In some cases, these reactions can be complicated by side products from processes like the McMurry reaction, depending on the reagents used. uit.no

Table 3: Reductive Coupling of this compound

| Reaction Type | Catalyst/Conditions | Product | Yield |

| Photoredox Pinacol Coupling | 10-phenyl-10H-phenothiazine (PTH), NBu₃, HCOOH, 390 nm LED | 1,2-bis(4-fluorophenyl)ethane-1,2-diol | 75% |

| Visible-Light Mediated Coupling | Perylene, Visible Light | 1,2-bis(4-fluorophenyl)ethane-1,2-diol | 64% |

| MOF-based Photocatalysis | MOF-520-PC2, Blue LED | 1,2-bis(4-fluorophenyl)ethane-1,2-diol | 71% |

This table summarizes various research findings on the reductive coupling of this compound.

Photoredox Catalysis

Formation of Complex Molecular Structures and Heterocyclic Systems

This compound is a fundamental building block for synthesizing a variety of complex molecules, particularly heterocyclic systems, which are prevalent in pharmaceuticals and materials science. synthetikaeu.comkavyapharma.comchemicalbook.com

The presence of the fluorine atom makes this compound an ideal precursor for creating more complex fluorinated heterocyclic structures. mdpi.com An efficient, regioselective synthesis of novel fluorinated spiro-heterocycles has been reported. This method involves a cascade [5+1] double Michael addition. The key intermediate, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, is first prepared by the condensation of this compound with acetone. This dienone then reacts with N,N-dimethylbarbituric acid to produce 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone in excellent yield. mdpi.com In another example, a spiro N-aryl-1,3-thiazolidin-4-one was further functionalized by reaction with this compound to yield the corresponding 4-fluoroarylidene derivative. beilstein-journals.org

This compound is frequently cited as a key starting material in the synthesis of pyrazolopyridine derivatives. kavyapharma.comchemicalbook.comfishersci.ca These compounds are of significant interest due to their potential biological activities. Specifically, certain pyrazolopyridine derivatives prepared from this compound have been investigated as inhibitors of mitogen-activated protein kinase (MAPK), a target for therapeutic intervention. chemicalbook.comfishersci.casihaulichemicals.com

Coumarins are a class of compounds with important optical and biological properties. This compound is utilized in their synthesis through condensation reactions. For instance, it can be reacted with activated coumarin (B35378) intermediates, such as 5-hydroxy-6-acetyl-4-methylcoumarin, in the presence of a catalyst like silica (B1680970) sulfuric acid (SSA). ijpsonline.com This Claisen-Schmidt condensation yields a coumarin derivative bearing a 4-fluorophenyl)acryloyl group. ijpsonline.com The synthesis of various coumarin-chalcone hybrids via the condensation of an acetylcoumarin with this compound has also been reported. researchgate.net

Table 3: Synthesis of Coumarin Derivatives from this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | 5-Hydroxy-6-acetyl-4-methylcoumarin | Silica Sulfuric Acid (SSA), 70-80°C | 6-(3-(4-fluorophenyl)acryloyl)-5-hydroxy-4-methyl-2H-chromen-2-one | ijpsonline.com |

| This compound | Ethyl acetoacetate | Ethanol, 65°C, continuous flow | Coumarin derivative 2a | beilstein-journals.org |

The synthesis of dihydrofuran rings, another important heterocyclic motif, can be achieved using this compound in multicomponent reactions. A three-component condensation between a β-ketonitrile, this compound, and a secondary cyclic amine can produce annulated 2-acyl-2,3-dihydrofuran derivatives. researchgate.net A different three-component strategy involves the reaction of β-ketonitriles, pyridinium (B92312) ylide precursors, and aldehydes like this compound. This cascade reaction proceeds via a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to provide highly substituted trans-4,5-dihydrofuran-3-carbonitriles in a diastereoselective manner. acs.org

Coumarin Synthesis

Role of Fluorine in Enhancing Reactivity and Selectivity

The fluorine atom at the para-position of the this compound ring is not a mere spectator; it actively modulates the compound's chemical behavior, significantly enhancing both its reactivity in certain reactions and the selectivity of its transformations. chemimpex.comchemimpex.com This influence stems primarily from the unique electronic properties of fluorine—its high electronegativity and its ability to participate in resonance.

The dominant effect of the fluorine atom is its strong electron-withdrawing inductive effect (-I). nbinno.comlibretexts.org This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and, consequently, from the aldehyde group. nbinno.comcymitquimica.com This withdrawal of electron density increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025).

Furthermore, the electron-deficient nature of the aromatic ring makes this compound particularly reactive in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In these reactions, the fluorine atom itself can act as an excellent leaving group. This is somewhat counterintuitive given the strength of the C-F bond. However, the rate-determining step in SNAr is the initial attack of the nucleophile on the ring to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The strongly electron-withdrawing fluorine atom helps to stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction. masterorganicchemistry.com The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring. masterorganicchemistry.com

This enhanced reactivity is demonstrated in three-component condensation reactions. For instance, in a reaction involving a β-ketonitrile, this compound, and a secondary amine like pyrrolidine, the initial Knoevenagel condensation product is even more activated towards SNAr than this compound itself. mdpi.com This is due to the powerful electron-withdrawing nature of the newly formed group, which facilitates the subsequent substitution of the fluorine atom. mdpi.com

The fluorine substituent also plays a crucial role in directing the selectivity of reactions.

Regioselectivity in Synthesis: During the synthesis of fluorobenzaldehyde isomers via formylation of fluorobenzene, the para-isomer (this compound) is formed with very high selectivity. google.com This is because while fluorine is an ortho-, para-director due to its +M (resonance) effect, its strong -I effect deactivates the ortho position more significantly than the para position. wikipedia.org This results in a strong preference for electrophilic attack at the para-position.

Table 1: Isomer Distribution in the Synthesis of Fluorobenzaldehydes

| Isomer | Abbreviation | Approximate Ratio |

|---|---|---|

| 2-Fluorobenzaldehyde (B47322) | 2-FBA | 1.8 |

| 3-Fluorobenzaldehyde | 3-FBA | 0.2 |

| This compound | 4-FBA | 98.3 |

Data derived from a study on the carbonylation of fluorobenzene. google.com

Selectivity in Halogen-Exchange (Halex) Reactions: The synthesis of this compound from 4-Chlorobenzaldehyde (B46862) via halogen exchange with potassium fluoride is a highly selective process. researchgate.net Optimized conditions allow for high conversion and selectivity, demonstrating the facility of the SNAr reaction on this substrate.

Table 2: Selectivity in the Halex Fluorination of 4-Chlorobenzaldehyde

| Catalyst | Conditions | Yield | Selectivity |

|---|---|---|---|

| Tetraphenyl phosphonium (B103445) bromide | Solvent-free | 90% | 98% |

Data from a study on greener processes for this compound synthesis. researchgate.net

Chemoselectivity in Bioconjugation: this compound exhibits remarkable selectivity in reactions with molecules containing multiple nucleophilic sites. In one study, it was shown to react preferentially with an aminooxy group to form a stable oxime bond, even in the presence of more numerous amine groups that could potentially form imines (Schiff bases). nih.gov By tuning the reaction pH, the selectivity for the aminooxy group can be made predominant. nih.gov

Table 3: Selective Reaction with Aminooxy Groups

| Reactant | Functional Groups Present | Predominant Product |

|---|---|---|

| Aminooxy-functionalized peptide | Aminooxy, Amine | Oxime conjugate |

Finding based on studies of site-specific protein labeling. nih.gov

Selectivity in Enzymatic Transformations: The para-fluoro substituent also influences the outcome of enzyme-catalyzed reactions. Its presence can lead to enhanced rates and high selectivity, attributed to a combination of favorable electronic effects and reduced steric hindrance at the para position compared to other isomers.

Table 4: Selectivity in Yeast-Mediated Transformations

| Substrate | Transformation | Product | Selectivity |

|---|---|---|---|

| This compound | Reduction | 4-Fluorobenzyl alcohol | 90% |

| 2-Fluorobenzaldehyde | Carboligation | 2-Fluoro-alpha-(1-hydroxyethyl)benzyl alcohol (2F-PAC) | - |

Data from a study on whole-cell catalysis.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Fluorobenzaldehyde and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum of this compound typically shows characteristic signals for the aromatic protons between 7.1 and 8.0 ppm and a distinct aldehyde proton signal around 9.9 ppm. The introduction of deuterium (B1214612) at specific positions, as in this compound-d4, dramatically simplifies the ¹H NMR spectrum by eliminating the corresponding aromatic proton signals, leaving the aldehyde proton as a key identifier.

¹⁹F NMR is particularly valuable for studying reactions involving this compound, as the fluorine atom provides a sensitive probe to monitor chemical transformations. acs.org

¹⁹F NMR spectroscopy serves as a powerful tool for quantitative kinetic analysis of reactions involving this compound. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for real-time monitoring of reactant consumption and product formation. acs.org For instance, in the synthesis of fluorinated dihydropyrimidinones, ¹⁹F NMR was used to track the progress of the Biginelli condensation reaction. acs.org By observing the appearance of new fluorine resonances corresponding to intermediates and the final product, researchers can gain mechanistic insights and determine reaction rates. acs.org In one study, the condensation of this compound with other reactants was monitored, and the change in the ¹⁹F NMR signal provided quantitative data on the reaction's progress. researchgate.net

A notable application is in the Claisen-Schmidt condensation reaction between this compound and acetone (B3395972), where NMR was used to follow the real-time conversion of reactants into intermediates and the final product. magritek.commagritek.com This allows for a deeper understanding of the reaction kinetics. magritek.commagritek.com

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique crucial for determining the stereochemistry of molecules derived from this compound. HMBC experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds), which can help establish the spatial relationship between different parts of a molecule.

In the synthesis of α-arylidene-β-ketonitriles from this compound, HMBC was employed to determine the stereochemistry of the final product. mdpi.comresearchgate.net The coupling constant (³JCH) between the vinylic proton and the nitrile carbon was measured from the HMBC spectrum. A coupling constant of 12.8 Hz was consistent with a trans relationship between the proton and the nitrile group, confirming the stereochemical outcome of the reaction. mdpi.com Similarly, in the synthesis of highly substituted morpholines, 2D NMR experiments including HMBC were used to determine the relative stereochemistry of the products. nih.gov

Quantitative Kinetic Analysis using 19F NMR

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the isotopic purity of this compound and its isotopically labeled analogs. The molecular weight of this compound is 124.11 g/mol . thermofisher.comnih.gov

For isotopically labeled compounds like this compound-d4, MS is used to verify the incorporation of deuterium atoms. The molecular weight of this compound-d4 is 128.14 g/mol , a +4 Da shift from the non-deuterated form, which is readily detectable by MS. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and is used to ensure the purity of synthesized compounds, with a requirement of >95% purity for biological evaluation in some studies. whiterose.ac.uk For example, in the synthesis of 4-arylidene curcumin (B1669340) analogs, HRMS was used to confirm the mass of the product derived from this compound. nih.gov

The technique is also used to identify and quantify the compound in various matrices. For instance, a deuterated derivative, this compound 2,4-dinitrophenylhydrazone-d3, is used as a reference standard in mass spectrometry for analytical applications. smolecule.com

Gas Chromatography (GC) for Purity Analysis and Impurity Profiling

Gas chromatography (GC) is a widely used method for determining the purity of this compound and for profiling its impurities. Commercial suppliers of this compound often specify a purity of greater than 98.0% as determined by GC. thermofisher.com

GC is particularly effective for separating and quantifying volatile and semi-volatile impurities that may be present in the starting material or arise during synthesis. In the context of pharmaceutical manufacturing, controlling impurities is critical. biomedres.usrsc.org GC methods, including one-dimensional (1D-GC) and two-dimensional GC (2D-GC), have been developed to resolve and quantify regioisomeric impurities in related compounds like 4-bromo-3-fluorobenzaldehyde. nih.gov These methods offer high resolving power and sensitivity, which are crucial for controlling potentially genotoxic impurities. nih.gov The use of specialized columns, such as a CHIRALDEX GC column, can achieve complete resolution of multiple regioisomers. nih.gov Low thermal mass GC (LTM GC) is a newer approach that allows for rapid and highly efficient separation of isomers. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. wpmucdn.com The exact position of this band can be influenced by conjugation. wpmucdn.com

Other characteristic peaks include those for the C-H stretching of the aromatic ring and the aldehyde, as well as the C-F stretching vibration. researchgate.net The presence of these specific absorption bands provides clear evidence for the aldehyde and fluoro-substituted benzene (B151609) functional groups. thermofisher.comacs.org IR spectroscopy is often used as a quality control measure, with specifications requiring the IR spectrum to conform to that of a reference standard. thermofisher.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~1700 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aldehyde C-H | Stretch | ~2700-2800 |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

High-Performance Liquid Chromatography (HPLC) for Conjugate Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of less volatile compounds and conjugates derived from this compound. In pharmaceutical research, HPLC is employed to determine the purity of synthesized compounds and to analyze reaction mixtures.

For example, in the synthesis of 4-arylidene curcumin analogs, reversed-phase HPLC was used to determine the purity of the final products. nih.gov Similarly, in the development of analgesic compounds, analytical chiral HPLC was used to determine the enantiomeric excess of products derived from reactions involving this compound. google.com The technique has also been used to analyze the products of reactions where this compound is conjugated to proteins, such as an Affibody protein, to confirm the formation of the desired conjugate. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-fluorobenzaldehyde. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are employed to determine various electronic properties.

Studies have utilized DFT with the B3LYP functional and basis sets like 6-311G(d,p) to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and dipole moments. researchgate.netjocpr.com These parameters are crucial for correlating molecular structure with reactivity. For instance, the HOMO-LUMO gap provides insight into the chemical stability and reactivity of the molecule. jocpr.com

A joint analysis combining gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations has been used to determine the precise molecular structure of this compound. chemchart.comacs.org Such studies have confirmed that for the isolated molecule, the non-hydrogen atoms are coplanar, with the fluoro and aldehyde substituents lying in the same plane as the aromatic ring. researchgate.net

Furthermore, periodic DFT calculations have been instrumental in analyzing the vibrational dynamics of crystalline this compound, providing a thorough assignment of infrared, Raman, and inelastic neutron scattering (INS) spectra. researchgate.net These calculations can accurately estimate experimental spectra, including overtone and combination modes. researchgate.net The effect of crystal packing on the molecular geometry, such as slight deviations from planarity, has also been noted in these computational studies. researchgate.net

Table 1: Calculated Electronic Properties of Fluorobenzaldehyde Isomers

| Property | o-Fluorobenzaldehyde | m-Fluorobenzaldehyde |

|---|---|---|

| Dipole Moment (Debye) | 3.38 | 1.96 |

| Mean Polarizability (a.u.) | 74.679 | 75.052 |

Calculated at the B3LYP/6-311G(d,p) level of theory. Data sourced from jocpr.com.

Mechanistic Modeling of Reaction Pathways

Computational modeling is a key tool for elucidating the mechanisms of reactions involving this compound. By simulating reaction pathways, researchers can identify intermediates, transition states, and determine the most likely sequence of events.

One example is the Claisen-Schmidt condensation reaction between this compound and a ketone. praxilabs.com Mechanistic simulations show that under basic conditions, a nucleophilic enolate is formed, which then attacks the carbonyl carbon of this compound to form a β-hydroxy ketone that subsequently dehydrates. praxilabs.com

Another area of study is the three-component condensation of β-ketonitriles, this compound, and secondary cyclic amines. mdpi.com Theoretical modeling suggests a probable reaction pathway involving an initial Knoevenagel condensation followed by an aromatic nucleophilic substitution (SNAr) of the fluorine atom. mdpi.com This is because the Knoevenagel condensation product is more activated towards SNAr than this compound itself, due to the strong electron-withdrawing nature of the newly formed group. mdpi.com

The mechanism of halogen-exchange fluorination reactions to synthesize this compound has also been investigated. researchgate.net Quantum chemical analysis has been used to predict that these reactions can be facilitated by phase-transfer catalysts, proceeding through separated ion-pair type pre-reaction complexes. researchgate.net

Furthermore, the mechanism for the Morita-Baylis-Hillman (MBH) reaction has been a subject of theoretical studies, which have proposed different pathways depending on the presence or absence of a proton source. mdpi.com In the hydrogenation of this compound, mechanistic details have been probed using techniques like NMR, highlighting the role of key intermediates. acs.org

Prediction of Reactivity and Selectivity

Theoretical calculations are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties and modeling reaction pathways, chemists can anticipate how the molecule will behave under different conditions.

For instance, in nucleophilic aromatic substitution reactions, the electronegative fluorine atom in this compound reduces the electron density on the aromatic ring compared to its chloro-analogue, which can alter reaction kinetics. The ability to predict the reactivity of aromatic substrates towards nucleophilic substitution is crucial in fields like radiochemistry for the synthesis of new radiopharmaceuticals. umich.edu It has been found that for a series of structurally similar compounds, a good correlation exists between reactivity and the ¹³C-NMR chemical shifts of the aryl ring carbons, which can be calculated theoretically. umich.edu

Computational models can also predict solubility and partition coefficients, which are important for designing reaction conditions and purification processes. In competitive reactions, such as the whole-cell catalysis involving a mixture of fluorobenzaldehyde isomers, computational insights can help explain the remarkable selectivity observed, where 2-fluorobenzaldehyde (B47322) is converted to one product while this compound is selectively reduced to another. nih.gov

The presence of the aldehyde group in this compound makes it more reactive in nucleophilic addition reactions compared to related ketones, a factor that can be predicted and exploited in synthetic chemistry. The chemoselectivity in the hydrogenation of aldehydes in the presence of other reducible functional groups has also been a subject of predictive studies. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone (B3395972) |

| 4-Fluorobenzyl alcohol |

| 2-Fluorobenzaldehyde |

| 4-Chlorobenzaldehyde (B46862) |

| 4-Fluorobenzoic acid |

| Potassium permanganate (B83412) |

| Chromium trioxide |

| Pyrrolidine (B122466) |

| 4-Pyrrolidinobenzaldehyde |

| o-Fluorobenzaldehyde |

| m-Fluorobenzaldehyde |

| 2-fluorobenzyl alcohol |

| 4-fluoro-3-phenoxy-benzaldehyde |

| 3-bromo-4-fluorobenzaldehyde |

| 3-bromo-4-fluoro-benzonitrile |

| 3-Phenoxy-4-fluorobenzaldehyde dimethyl acetal |

| 4-fluoro-benzoyl fluoride (B91410) |

| 4-chloro-benzoyl chloride |

| 3-bromo-4-fluoro-benzoyl bromide |

| 2-Bromo-4-fluorobenzaldehyde |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one |

| 2-heptanone |

| 4-fluoro-3-nitrobenzaldehyde |

| 3-cyano-4-fluorobenzaldehyde |

| 4-fluoro-2-methoxybenzaldehyde |

| 3-bromo-4-benzaldehyde |

| 4-fluoro-3-methoxy-benzaldehyde |

| 3-chloro-4-fluorobenzaldehyde |

| 2-(4-Fluorobenzylideneamino) propanoic acid |

| alpha-alanine |

| (E)-1-(4-fluorobenzylidene)-4-(3,5-dimethylphenyl)thiosemicarbazone |

| This compound thiosemicarbazone |

| p-fluorobenzaldehyde 4-phenylthiosemicarbazone |

| 2-thiophenecarboxaldehyde-4-phenylthiosemicarbazone |

| 4-methylbenzaldehyde-4-phenylthiosemicarbazone |

| This compound picoloylhydrazone |

| 3-fluorobenzaldehyde |

| 3-fluoro-4-methoxybenzaldehyde |

| This compound limonene-based thiosemicarbazone |

| 4-Fluoroanisole-D4 |

| 4'-Fluoroacetophenone-D4 |

| 4-Chlorobenzaldehyde-D4 |

| This compound-D4 |

| This compound-2,3,5,6-D4 |

| 1-(4-fluorophenyl)-1,2-dihydrobenzo[f] quinolin-3(4H)-one |

| β-naphthylamine |

| meldrum s acid |

| 4-BrPhTSC |

| 2,3-butanedione bis(4,4-dimethyl-3-thiosemicarbazone) |

| 2,3-butanedione bis(2-methyl-3-thiosemicarbazone) |

| 1-diethylamino-propan-2-ol |

| 1,3-bis-diethylamino-propan-2-ol |

| 1-(2-aminoethyl)-2-alkyl-imidazoline |

| 4-NITROSOPHENOL |

| 4-hydroxybenzyl alcohol |

| 2-(4-Hydroxyphenyl)ethanol |

| Bromo-4-fluorobenzene |

| METHOXYBENZOIC ACID |

| pyridineacetic acid |

| Bromobenzoic acid |

| 3-Methoxy-4-nitrobenzaldehyde |

| 3-methoxy-4-nitrobenzyl alcohol |

| 4-Trimethylammoniumbenzaldehyde triflate |

| 4-trimethylammoniumbenzonitrile triflate |

| 2-ntirobenzaldehyde |

| 3-methyl-4-nitrobenzaldehyde |

| 2-nitro-5-methylbenzaldedhyde |

| 4-aminobenzylidene derivatives of β-ketonitriles |

| α-cyanoamides |

| 9H-indeno[2,1-c]pyridin-9-one |

| 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile |

| 3-oxopropanenitrile |

| dibenzalacetone |

| dibenzylideneacetone |

| 2-picolylamine |

| benzylamine |

| α-fluoroamides |

| terephthalaldehyde |

| 2,6-dichloro- and 2,6-dinitrobenzaldehydes |

| 1,3-Diphenylpropane-1,2,3-trione |

| p-benzenedithiol |

Applications in Advanced Chemical Research and Development

Medicinal Chemistry and Drug Discovery

4-Fluorobenzaldehyde serves as a important building block in the synthesis of a wide array of pharmaceutical compounds and drug candidates. innospk.comguidechem.com Its unique chemical properties, stemming from the presence of the fluorine atom and the aldehyde group, make it a versatile reagent in the construction of complex molecular architectures with therapeutic potential. nbinno.com

Synthesis of Pharmaceuticals and Drug Candidates

The incorporation of this compound into molecular scaffolds has led to the development of drugs targeting a variety of diseases. innospk.comguidechem.com The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

This compound is a key intermediate in the synthesis of certain antihypertensive agents. innospk.comguidechem.compatsnap.com For instance, it is used in the creation of fluorophenyl benzimidazole (B57391) derivatives, which have shown potent vasorelaxant and antihypertensive activities. nih.gov In one study, a novel fluorophenyl benzimidazole, synthesized from o-phenylenediamine (B120857) and this compound, demonstrated significant blood pressure-lowering effects in spontaneously hypertensive rats. nih.gov The mechanism of action involves the blockade of angiotensin II receptors, an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, and modulation of calcium and potassium channels. nih.gov

Table 1: Synthesis of Antihypertensive Agents Using this compound

| Starting Material | Reagent | Product | Therapeutic Target | Reference |

| o-Phenylenediamine | This compound | 2-(4′-Fluorophenyl)-1H-benzimidazole | Angiotensin II Receptor | nih.gov |

The synthesis of certain antipyretic (fever-reducing) and analgesic (pain-relieving) drugs also utilizes this compound. innospk.comguidechem.compatsnap.com For example, it is a precursor in the synthesis of new imidazolyl acetic acid derivatives. researchgate.net Research has shown that compounds derived from this compound, such as 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, exhibit significant anti-inflammatory and analgesic activities in animal models. researchgate.netresearchgate.net

This compound is a valuable precursor for the synthesis of various anticancer agents. innospk.comguidechem.compatsnap.com It is used to create compounds that can inhibit the growth of cancer cells through different mechanisms.

Chalcone (B49325) Derivatives: this compound is used in the Claisen-Schmidt condensation to produce heterocyclic chalcone derivatives. ijpsdronline.comresearchgate.net These compounds have been evaluated for their in vitro anticancer activity against cell lines like MCF-7 (breast cancer). ijpsdronline.comresearchgate.net

Curcumin (B1669340) Analogs: New 4-arylidene curcumin analogs, synthesized from this compound, have demonstrated potent anticancer activities, showing significantly improved cytotoxicity and inhibition of the IKK/NF-κB signaling pathway compared to curcumin. nih.gov

Benzothiazole (B30560) Acylhydrazones: 4-Substituted benzaldehyde (B42025) derivatives, prepared from this compound, are used to synthesize new benzothiazole acylhydrazones which have been investigated for their potential anticancer properties. researchgate.netsemanticscholar.org

Guanylhydrazone and Aminoguanidine (B1677879) Tetrahydropyran (B127337) Derivatives: Homoallylic alcohols, prepared from the reaction of this compound with allyl bromide, are key intermediates in the synthesis of novel guanylhydrazone and aminoguanidine tetrahydropyran derivatives that have been screened for anticancer activity. mdpi.com

Table 2: Examples of Anticancer Agents Synthesized from this compound

| Derivative Class | Synthetic Reaction | Target Pathway/Cell Line | Reference |

| Heterocyclic Chalcones | Claisen-Schmidt condensation | MCF-7 (breast cancer) | ijpsdronline.comresearchgate.net |

| 4-Arylidene Curcumin Analogs | Knoevenagel condensation | IKK/NF-κB signaling pathway | nih.gov |

| Benzothiazole Acylhydrazones | Reaction with secondary amines | Not specified | researchgate.netsemanticscholar.org |

| Guanylhydrazone Tetrahydropyrans | Barbier reaction | Not specified | mdpi.com |

This compound is also employed in the synthesis of compounds with muscle relaxant properties. innospk.comguidechem.compatsnap.com For example, the anti-epileptic drug Retigabine (B32265), which also exhibits muscle-relaxing effects, can be prepared through processes involving this compound. google.com

This compound is a crucial starting material for the synthesis of KCNQ (Kv7) potassium channel agonists. These channels are important targets for treating neurological disorders like epilepsy. google.com Retigabine, a known KCNQ channel activator, and its derivatives are synthesized using this compound. researchgate.netnih.govgoogle.com Research has focused on creating new derivatives with improved potency, selectivity, and stability. For instance, modifications to the retigabine structure, starting from this compound, have led to the discovery of novel compounds that are more potent and selective for specific KCNQ channel subtypes, such as KCNQ2/3, KCNQ4, and KCNQ5. researchgate.netnih.govacs.org

Table 3: KCNQ Channel Agonists Derived from this compound

| Compound | Synthetic Approach | Target Channel | Reference |

| Retigabine | Condensation with 4-amino-2-nitroaniline followed by reduction and further steps | KCNQ2-5 | google.comgoogle.com |

| RL648_81 | Modification of the retigabine scaffold | KCNQ2/3 | researchgate.net |

| Compound 10g | Altering N-1/3 substituents of retigabine structure | KCNQ4 and KCNQ5 | nih.gov |

| Compound 23a | Synthesis of conformationally restricted analogues | Kv7.2, Kv7.2/Kv7.3, Kv7.4 | acs.org |

Dihydrofolate Reductase Inhibitors

Influence of Fluorine on Pharmacokinetic Properties

The introduction of fluorine into drug candidates, a strategy widely used in medicinal chemistry, can significantly enhance a molecule's pharmacokinetic and physicochemical properties. tandfonline.comnih.gov The fluorine atom, being the most electronegative element and having a small van der Waals radius, can improve metabolic stability, membrane permeation, and binding affinity to target proteins. tandfonline.comnih.gov

Specifically, the C-F bond is stronger than a C-H bond, which often leads to increased metabolic stability of the drug molecule. nih.govacs.org This is because the fluorine atom can block sites of metabolic oxidation. Furthermore, the high electronegativity of fluorine can alter the electron distribution within a molecule, affecting its pKa and dipole moment. tandfonline.com This can lead to reduced basicity, which in turn may improve bioavailability by enhancing membrane permeation. tandfonline.com While fluoro-arenes are generally more lipophilic, the strategic placement of fluorine can modulate the lipophilicity/hydrophilicity balance of a compound. nih.govacs.org These modifications collectively contribute to optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. acs.org

Radiolabeling Applications for Molecular Imaging (e.g., PET tracers)

This compound is a critical intermediate in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET), an exquisitely sensitive molecular imaging technique. tandfonline.comrsc.org The use of the fluorine-18 (B77423) (¹⁸F) isotope is particularly advantageous due to its nearly ideal properties for PET, including a suitable half-life of 110 minutes, low positron energy, and lack of side emissions. snmjournals.org

The synthesis of 4-[¹⁸F]fluorobenzaldehyde is a key step for the creation of various PET tracers. snmjournals.orgresearchgate.net It is typically prepared via nucleophilic aromatic substitution of [¹⁸F]fluoride on a precursor molecule. umich.edu A common precursor is 4-formyl-N,N,N-trimethylanilinium triflate. researchgate.netnih.govresearchgate.netaacrjournals.org